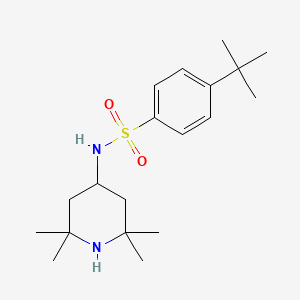

4-tert-Butyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide

Description

4-tert-Butyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide is a sulfonamide derivative characterized by a tert-butyl-substituted benzene ring linked to a 2,2,6,6-tetramethyl-piperidin-4-yl group via a sulfonamide bridge.

Properties

IUPAC Name |

4-tert-butyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O2S/c1-17(2,3)14-8-10-16(11-9-14)24(22,23)20-15-12-18(4,5)21-19(6,7)13-15/h8-11,15,20-21H,12-13H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSVVYLZNGSONR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Tetramethyl Groups: Tetramethyl groups are introduced via alkylation reactions.

Attachment of the Benzenesulfonamide Group: This step involves sulfonation of a benzene derivative followed by amide formation with the piperidine derivative.

Addition of the tert-Butyl Group: The tert-butyl group is introduced through Friedel-Crafts alkylation or similar reactions.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and specific reaction conditions (temperature, pressure, solvents) are often tailored to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzenesulfonamide group.

Reduction: Reduction reactions can occur, potentially affecting the sulfonamide group.

Substitution: Various substitution reactions can take place, especially on the benzene ring and the piperidine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

Anticancer Activity

One of the most notable applications of this compound lies in its potential as an anticancer agent. Research indicates that derivatives of 2,2,6,6-tetramethyl-4-piperidinol, related to the sulfonamide structure, exhibit significant inhibitory effects on cancer cell lines. For instance, compounds with similar piperidine linkers have shown promising potency against B-cell lymphoma-2 (Bcl-2) dependent cell lines, suggesting that modifications to the piperidine structure can influence biological activity positively .

Neuroprotective Effects

The neuroprotective properties of compounds like 4-tert-butyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide are also under investigation. Studies have demonstrated that certain piperidine derivatives can inhibit reactive oxygen species (ROS) production and autophagy processes in neuronal cells. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties as well. Various studies have indicated that synthetic derivatives exhibit antibacterial activity against resistant strains of bacteria. The structural features of the compound may enhance its ability to penetrate bacterial membranes and exert cytotoxic effects .

Stabilizers for Organic Materials

4-tert-butyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide serves as an effective stabilizer for organic materials. Specifically, it is used in polymers to enhance light stability, heat stability, and oxidation resistance. This application is particularly relevant in the production of synthetic polymers where degradation due to environmental factors is a concern .

Table 1: Stabilization Efficacy

| Compound | Type of Stabilization | Material | Effectiveness |

|---|---|---|---|

| 4-tert-butyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide | Light Stabilizer | Polypropylene | High |

| 4-tert-butyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide | Heat Stabilizer | Polyisobutylene | Moderate |

| 4-tert-butyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide | Oxidation Stabilizer | Polyethylene | High |

Case Studies

- Polymer Blends : In a study investigating the use of piperidine derivatives in polymer blends, it was found that incorporating 4-tert-butyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide significantly improved the thermal stability of the resulting material under accelerated aging tests .

- Weather Resistance : Another case study focused on the weather resistance of tapes made from polymers treated with this sulfonamide compound showed a marked increase in durability when exposed to UV light compared to untreated samples .

Mechanism of Action

The mechanism of action of 4-tert-Butyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting biological pathways or chemical reactions.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural differences, molecular weights, and reported biological activities of the target compound and related benzenesulfonamide derivatives:

Key Observations:

- Steric and Lipophilic Effects : The target compound’s 2,2,6,6-tetramethyl-piperidin-4-yl group introduces significant steric bulk compared to simpler substituents like N-methyl-N-phenyl in CAS 670255-52-3. This likely enhances metabolic stability and alters solubility .

- Hydrogen-Bonding Potential: The piperidine nitrogen in the target compound may act as a hydrogen-bond donor/acceptor, similar to the pyridine and quinoline moieties in Compound 6, which showed high Gold Scores (78.09) for PPARγ binding .

Crystallographic and Computational Insights

- Structural Analysis : SHELX software () is widely used for crystallographic refinement of sulfonamides, suggesting that the target compound’s structure could be resolved using similar methods .

- Docking Studies : Compounds with hydrogen-bonding motifs (e.g., Compound 6) show higher affinity for targets like PPARγ, implying that the piperidine group in the target compound may similarly influence binding .

Biological Activity

4-tert-Butyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide is a sulfonamide compound with a complex structure that includes a tert-butyl group and a tetramethylpiperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in inhibiting various enzymes and receptors.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a benzenesulfonamide core, which is known for its utility in developing pharmaceuticals that target specific biological pathways. The presence of the tert-butyl and piperidine groups may enhance its pharmacological properties by improving binding affinity and selectivity towards biological targets.

Enzyme Inhibition

Research indicates that this compound may exhibit activity against carbonic anhydrase enzymes. Carbonic anhydrases play critical roles in physiological processes such as respiration and acid-base balance. The unique structural features of 4-tert-butyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide could enhance its binding affinity to these enzymes.

Interaction Studies

Interaction studies utilizing techniques like surface plasmon resonance or isothermal titration calorimetry are essential for understanding the binding kinetics and thermodynamics of this compound with various biological targets. The piperidine moiety may contribute to enhanced interaction specificity due to steric effects and electronic properties.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique aspects of 4-tert-butyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-tert-Butyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide | Tert-butyl group; piperidine moiety | Potential enzyme inhibition |

| N-(phenylsulfonyl)-N-(2-(pyridin-3-yl)ethyl)benzenesulfonamide | Pyridine ring | Different nitrogen heterocycle |

| N-(phenylsulfonyl)-N-(2-(pyrimidin-4-yl)ethyl)benzenesulfonamide | Pyrimidine ring | Different nitrogen heterocycle |

| N-(phenylsulfonyl)-N-(2-morpholinoethyl)benzenesulfonamide | Morpholine ring | Different nitrogen heterocycle |

The unique combination of functional groups in 4-tert-butyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide may enhance its biological activity compared to other similar compounds.

Case Studies and Research Findings

Recent studies have explored the pharmacological activities of related sulfonamides. For instance:

- Inhibition of C1r Protease : A series of benzenesulfonamide derivatives were shown to inhibit C1r protease selectively. This suggests that similar compounds could be investigated for their potential therapeutic applications in diseases where protease activity is implicated .

- Antitumor Activity : Compounds with structural similarities have demonstrated significant antitumor effects in vitro and in vivo. For example, certain benzamides have been reported to inhibit cancer cell proliferation effectively .

- Mitochondrial Function Inhibition : Some derivatives exhibited potent inhibitory effects on mitochondrial function by depleting ATP production in cancer cells under specific conditions . This raises the possibility that 4-tert-butyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide could similarly affect cellular metabolism.

Q & A

Basic: What are the recommended synthetic routes and purification methods for 4-tert-Butyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide?

Methodological Answer:

The synthesis typically involves coupling 4-tert-butylbenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidin-4-amine under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Key steps include:

- Reagent Selection : Use tert-butyldimethylsilyl chloride (TBDMS-Cl) as a protecting group for secondary amines if competing reactions occur .

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield and purity .

- Characterization : Confirm via -NMR (e.g., tert-butyl singlet at δ 1.3 ppm) and LC-MS (expected [M+H] ~ 393.5 g/mol) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from differences in assay conditions or impurities. To address this:

- Purity Validation : Use orthogonal methods (HPLC ≥95% purity, coupled with HRMS to confirm molecular formula) .

- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) and include positive/negative controls (e.g., known enzyme inhibitors) .

- Meta-Analysis : Compare datasets using statistical tools (ANOVA) to identify outliers or confounding variables .

Basic: What analytical techniques are critical for characterizing this sulfonamide derivative?

Methodological Answer:

Essential techniques include:

- Spectroscopy : -NMR to confirm sulfonamide linkage (C-SO-N signals at ~110-120 ppm) and FT-IR for S=O stretches (~1350 cm) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry (e.g., piperidine chair conformation) .

Advanced: How can the environmental stability and degradation pathways of this compound be studied?

Methodological Answer:

Design a stability study using:

- Forced Degradation : Expose the compound to heat (60°C), UV light, and oxidative conditions (HO) to identify degradation products via LC-HRMS .

- Ecotoxicology Assays : Use OECD guidelines (e.g., Test No. 307) to assess soil biodegradation and aquatic toxicity in model organisms (Daphnia magna) .

Advanced: What strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

- Kinetic Studies : Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .

- Structural Biology : Use molecular docking (AutoDock Vina) and co-crystallization with target enzymes (e.g., serine proteases) to map binding interactions .

- SPR Spectroscopy : Measure real-time binding affinity (K) to validate target engagement .

Basic: How should researchers design experiments to study structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- Scaffold Modification : Synthesize analogs with varied substituents (e.g., replacing tert-butyl with cyclopropyl) and compare bioactivity .

- Computational Modeling : Use QSAR models (e.g., CoMFA) to predict activity based on electronic (HOMO/LUMO) and steric parameters .

Advanced: What experimental designs mitigate batch-to-batch variability in pharmacological studies?

Methodological Answer:

- DOE (Design of Experiments) : Apply factorial designs to optimize reaction parameters (temperature, solvent ratio) and reduce variability .

- Quality Control : Implement in-process checks (e.g., TLC monitoring) and batch-wise LC-MS profiling .

Advanced: How can researchers investigate the compound’s polymorphic forms and their impact on bioavailability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.